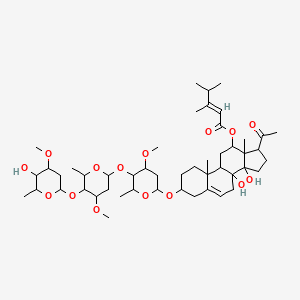

Cynanchoside C2

Description

Cynanchoside C2 is a highly oxygenated iridoid glucoside isolated from Macfadyena cynanchoides (syn. Dolichandra cynanchoides), a plant species traditionally studied for its bioactive secondary metabolites. Structurally, it features a cyclopentanopyran backbone with multiple hydroxyl and methyl groups, linked to a glucose moiety at the C1 position. Its biosynthesis involves the oxidative modification of precursor iridoids, which contributes to its unique functional groups and bioactivity .

Properties

CAS No. |

72093-23-3 |

|---|---|

Molecular Formula |

C49H78O15 |

Molecular Weight |

907.1 g/mol |

IUPAC Name |

[17-acetyl-8,14-dihydroxy-3-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C49H78O15/c1-25(2)26(3)19-39(51)62-38-24-37-46(8)16-14-32(20-31(46)13-17-48(37,53)49(54)18-15-33(27(4)50)47(38,49)9)61-40-22-35(56-11)44(29(6)59-40)64-42-23-36(57-12)45(30(7)60-42)63-41-21-34(55-10)43(52)28(5)58-41/h13,19,25,28-30,32-38,40-45,52-54H,14-18,20-24H2,1-12H3/b26-19+ |

InChI Key |

DNOLGGAOXNIEOS-LGUFXXKBSA-N |

Isomeric SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)C(=O)C)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)C(=O)C)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cynanchoside C2 involves the extraction of the compound from the rhizome of Cynanchum caudatum. The process typically includes solvent extraction followed by chromatographic separation techniques to isolate the pure compound .

Industrial Production Methods

Most of the available this compound is obtained through natural extraction rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions

Cynanchoside C2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds or the steroidal backbone.

Substitution: Substitution reactions can occur at the hydroxyl groups present in the sugar moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed using spectroscopic techniques .

Scientific Research Applications

Cynanchoside C2 has several scientific research applications:

Chemistry: Used as a reference compound in the study of steroidal glycosides.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals

Mechanism of Action

The mechanism of action of Cynanchoside C2 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways and interacting with cellular receptors. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Cynanchoside C2 belongs to the iridoid glycoside family, which includes compounds like cynanchoside (Bonini et al., 1981) and 5,7-bisdeoxycynanchoside (Adriani et al., 1982). Key structural differences include:

The degree of oxygenation directly influences solubility and reactivity. For instance, this compound’s epoxide group enhances its electrophilicity, making it more reactive toward nucleophiles in insect digestive systems .

Ecological and Evolutionary Context

This compound’s structural complexity aligns with the "escalation hypothesis" in plant-herbivore coevolution. Its biosynthesis in M. cynanchoides correlates with increased resistance to generalist insects, whereas related species with simpler iridoids (e.g., Stellaria media) face higher herbivory rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.